molecular formula C10H15N5O2 B2974419 N-(2,2-dimethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 869072-48-0

N-(2,2-dimethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2974419
CAS No.: 869072-48-0
M. Wt: 237.263
InChI Key: YEXOWVHCXBQUOV-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 869072-48-0) is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 1-methyl group at the pyrazole ring and a 2,2-dimethoxyethylamine substituent at position 2. Its molecular formula is C₁₀H₁₅N₅O₂ (MW: 237.26 g/mol), with a SMILES string of COC(CNc1ncnc2c1cnn2C)OC .

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O2/c1-15-10-7(4-14-15)9(12-6-13-10)11-5-8(16-2)17-3/h4,6,8H,5H2,1-3H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXOWVHCXBQUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NCC(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816098
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with 2,2-dimethoxyethylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized to increase yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of more efficient catalysts and solvents can further enhance the overall efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2,2-dimethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N-(2,2-dimethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Hydrophilicity : The target compound’s dimethoxyethyl group likely improves aqueous solubility compared to chlorophenyl (6AY) or fluorobenzyl (Compound V) derivatives.
  • Biological Targets : While OSI-027 and OXA-01 target mTOR/PI3K pathways, the target compound’s dimethoxyethyl group may favor CNS penetration, though this requires experimental validation.
  • Synthetic Accessibility : Compound V was synthesized in 65% yield via Suzuki coupling , whereas iodinated intermediates (e.g., ) had lower yields (48%), highlighting variability in synthetic efficiency.

Pharmacokinetic and Structural Insights

  • CNS Penetration : The dimethoxyethyl group’s small size and polarity may enhance blood-brain barrier penetration compared to bulkier groups (e.g., cyclohexyl in ).
  • Metabolic Stability : The furan-containing derivative () may undergo rapid oxidative metabolism, whereas the target compound’s ether linkages could confer stability.

Biological Activity

N-(2,2-dimethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered attention for its biological activity, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed examination of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The synthesis of this compound typically involves multi-step organic reactions. The compound is characterized by its unique pyrazolo-pyrimidine structure, which is known to interact with various biological targets.

Chemical Structure

The chemical structure can be represented as follows:

C12H16N4O2\text{C}_{12}\text{H}_{16}\text{N}_4\text{O}_2

This structure includes a pyrazolo-pyrimidine core which is essential for its biological activity.

Antitumor Activity

Research indicates that compounds with similar pyrazolo-pyrimidine structures exhibit significant antitumor properties. For instance, a study evaluated various derivatives against cancer cell lines such as A549 (lung cancer), showing promising results in inhibiting cell proliferation. The IC50 values for related compounds ranged significantly depending on their structural modifications, suggesting that the biological activity can be tuned through chemical alterations.

CompoundCell LineIC50 (μM)
Compound AA5492.12 ± 0.21
Compound BHCC8275.13 ± 0.97
Compound CNCI-H3580.85 ± 0.05

The proposed mechanism of action for this compound includes:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), crucial for cell cycle regulation.
  • DNA Binding : Some derivatives demonstrate the ability to intercalate into DNA or bind within the minor groove, disrupting replication and transcription processes.

Case Studies

Several case studies have highlighted the efficacy of pyrazolo-pyrimidine derivatives in preclinical models:

  • In Vitro Studies : Compounds were tested on multiple cancer cell lines using both 2D and 3D culture systems. Results indicated higher efficacy in 2D cultures compared to 3D models, emphasizing the importance of microenvironment in drug testing.
  • In Vivo Studies : Animal models have shown that certain derivatives can significantly reduce tumor size when administered at submicromolar doses.

Additional Biological Activities

Beyond antitumor effects, this compound may exhibit other biological activities:

  • Antimicrobial Properties : Some studies suggest potential antimicrobial effects against various pathogens.
  • MALT1 Inhibition : As noted in patents related to pyrazolo-pyrimidine derivatives, inhibition of MALT1 proteolytic activity could have implications for treating autoimmune diseases.

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